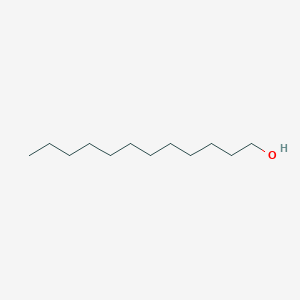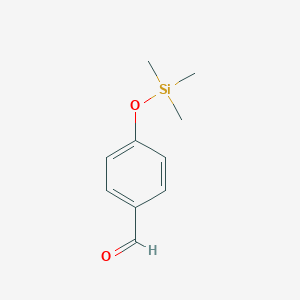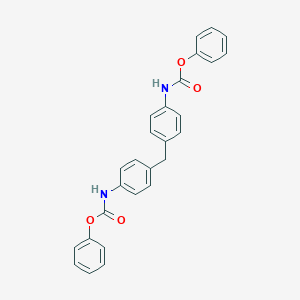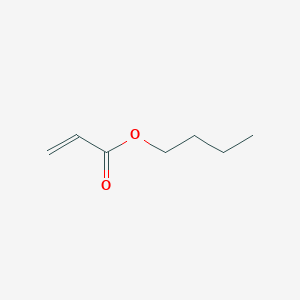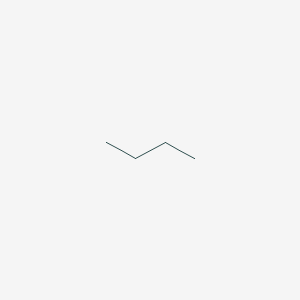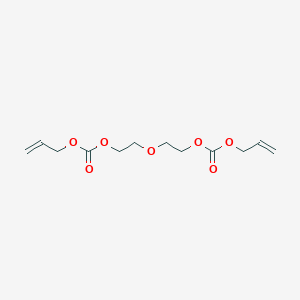
7-Hydroxytheophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxytheophylline, also known as 1,3-dimethylxanthine, is a naturally occurring compound found in tea leaves and cocoa beans. It is a metabolite of theophylline, a drug commonly used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). 7-Hydroxytheophylline has gained attention for its potential therapeutic applications in various diseases.
作用機序
The exact mechanism of action of 7-Hydroxytheophylline is not fully understood. It is believed to exert its therapeutic effects through various pathways, including inhibition of phosphodiesterase (PDE) enzymes, modulation of adenosine receptors, and regulation of intracellular signaling pathways. PDE enzymes play a role in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various cellular processes. By inhibiting PDE enzymes, 7-Hydroxytheophylline can increase cAMP levels, leading to downstream effects such as anti-inflammatory and anti-tumor activity. Adenosine receptors are involved in various physiological processes, including regulation of neurotransmitter release and immune function. 7-Hydroxytheophylline has been shown to modulate adenosine receptors, leading to anti-inflammatory and neuroprotective effects.
生化学的および生理学的効果
7-Hydroxytheophylline has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in immune cells. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 7-Hydroxytheophylline has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 7-Hydroxytheophylline in lab experiments is its potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for the development of new drugs. Additionally, its ability to modulate adenosine receptors and intracellular signaling pathways makes it a valuable tool for studying various physiological processes. However, one limitation of using 7-Hydroxytheophylline in lab experiments is its complex synthesis process, which requires the use of various chemicals and reagents. This can make it difficult and time-consuming to produce large quantities of 7-Hydroxytheophylline for research purposes.
将来の方向性
There are several future directions for the study of 7-Hydroxytheophylline. One area of focus is its potential therapeutic applications in cancer treatment. Further studies are needed to determine the optimal dose and treatment duration of 7-Hydroxytheophylline in cancer patients. Another area of research is its potential neuroprotective effects in neurodegenerative diseases. Studies are needed to determine the mechanism of action of 7-Hydroxytheophylline in the brain and its potential as a therapeutic agent. Additionally, further studies are needed to explore the potential of 7-Hydroxytheophylline in the treatment of other diseases, such as diabetes and cardiovascular disease.
合成法
7-Hydroxytheophylline can be synthesized from theophylline through a series of chemical reactions. Theophylline is first oxidized to 3-methylxanthine, which is then further oxidized to 7-methylxanthine. Finally, 7-methylxanthine is demethylated to form 7-Hydroxytheophylline. The synthesis process requires the use of various chemicals and reagents, making it a complex and time-consuming process.
科学的研究の応用
7-Hydroxytheophylline has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Studies have shown that 7-Hydroxytheophylline has anti-inflammatory, antioxidant, and anti-tumor properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 7-Hydroxytheophylline has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
1012-82-4 |
|---|---|
製品名 |
7-Hydroxytheophylline |
分子式 |
C7H8N4O3 |
分子量 |
196.16 g/mol |
IUPAC名 |
7-hydroxy-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C7H8N4O3/c1-9-5-4(11(14)3-8-5)6(12)10(2)7(9)13/h3,14H,1-2H3 |
InChIキー |
OAJZHQGFGXPEPA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)O |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)O |
その他のCAS番号 |
1012-82-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



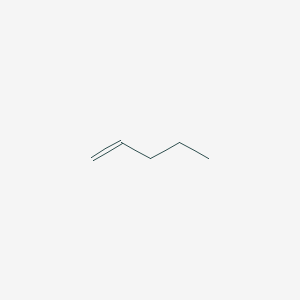
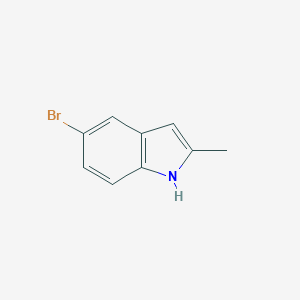

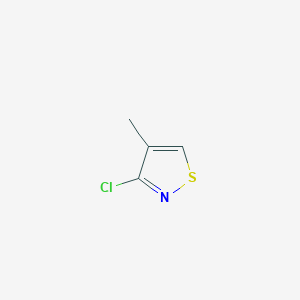
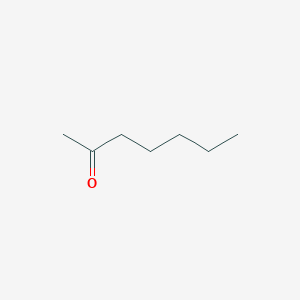
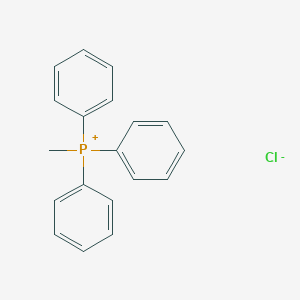
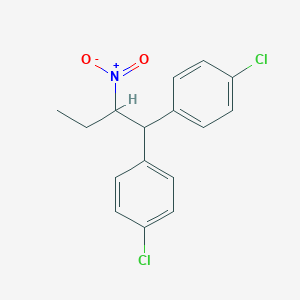
![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)
